molecular formula C11H14ClN B569864 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride CAS No. 1423030-97-0

2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride

Cat. No.: B569864
CAS No.: 1423030-97-0
M. Wt: 195.69
InChI Key: XWLSPNMAUPKLTE-UHFFFAOYSA-N
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Description

Molecular Geometry and Spirocyclic Architecture

The molecular structure of 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine hydrochloride (C₁₁H₁₄ClN) features a spirocyclic architecture comprising a cyclopropane ring fused to a 2,3-dihydroindene system. The spiro junction occurs at the cyclopropane carbon (C1) and the indene carbon (C9), creating a rigid, non-planar geometry. Bond lengths within the cyclopropane ring measure approximately 1.50–1.53 Å, consistent with typical strained cyclopropane systems. The indene moiety adopts a nearly planar conformation, with bond lengths of 1.40–1.42 Å for aromatic C–C bonds and 1.47–1.49 Å for the saturated C–C bonds in the dihydroindene portion.

The dihedral angle between the cyclopropane plane and the indene ring system ranges from 85° to 89°, as observed in analogous spirocyclopropane derivatives. This angular strain contributes to the compound’s unique reactivity and stereoelectronic properties. The amine group (-NH₂) at position 2 of the cyclopropane ring participates in hydrogen bonding with the chloride counterion, further stabilizing the crystal lattice.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11;/h1-4,10H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLSPNMAUPKLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The spiro[cyclopropane-1,1'-indene] core is synthesized through a multicomponent annulation involving 1,3-indanedione, aldehydes, and vinyl sulfoxonium ylides. This method, adapted from α,β-unsaturated ketone cyclopropanation strategies, proceeds via a Michael addition-initiated [2+1] ring closure. Key steps include:

  • Enolate Formation : L-Proline catalyzes the condensation of 1,3-indanedione with aldehydes, generating a conjugated enolate.

  • Ylide Addition : The vinyl sulfoxonium ylide acts as a methylene donor, attacking the enolate to form the cyclopropane ring.

  • Precipitation Isolation : The product precipitates in methanol, enabling facile isolation without chromatography.

Experimental Protocol

  • Reagents : 1,3-Indanedione (1 equiv.), aldehyde (1.1 equiv.), vinyl sulfoxonium ylide (1.4 equiv.), L-proline (20 mol%), methanol (0.1 M).

  • Conditions : Room temperature, 30 minutes.

  • Yield : 85–92% for spiro[cyclopropane-1,2'-indene]-1',3'-dione intermediates.

Table 1: Substrate Scope for [2+1] Cyclopropanation

Aldehyde SubstituentYlideProduct YieldPurity (HPLC)
Phenyl1a89%>99%
p-Tolyl1a87%98%
4-Fluorophenyl1a85%97%

CuH-Catalyzed Hydroamination of Cyclopropene Intermediates

Optimization Insights

  • Catalyst System : CuI (10 mol%), DTBM-SEGPHOS (12 mol%), PhSiH3 (1.5 equiv.).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 70–78% with >90% ee.

Table 2: Hydroamination Efficiency with Varied Cyclopropenes

Cyclopropene Substituentee (%)Yield (%)
Phenyl9275
4-Methoxyphenyl8972
2-Naphthyl8568

Reductive Amination of Spirocyclic Ketones

Two-Step Functionalization

Spiro[cyclopropane-1,1'-indene]-1',3'-dione intermediates (from Method 1) are converted to amines via selective ketone reduction and reductive amination:

  • Ketone Reduction : LiAlH4 reduces one ketone to a secondary alcohol.

  • Reductive Amination : The remaining ketone reacts with ammonium acetate under hydrogenation conditions.

Critical Parameters

  • Reduction Step : LiAlH4 in THF (0°C, 3 hours) achieves >95% conversion.

  • Amination : Pd/C (10 wt%), H2 (50 psi), ethanol, 12 hours.

  • Overall Yield : 65–70% after HCl salt formation.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Method 1 offers high yields but requires subsequent steps to introduce the amine.

  • Method 2 provides enantioselectivity but demands specialized ligands.

  • Method 3 is scalable but involves hazardous reagents (LiAlH4).

Table 3: Method Comparison

Metric[2+1] AnnulationCuH HydroaminationReductive Amination
Total Yield85%75%65%
StereoselectivityN/A>90% eeRacemic
Chromatography Steps012

Industrial-Scale Considerations

Purity Specifications

  • HPLC Analysis : All methods achieve >95% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The spirocyclic structure may contribute to its unique binding properties and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The spirocyclopropane-indene scaffold is versatile, with derivatives differing in substituents and ring systems. Key analogs include:

Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound None (base structure) C₁₁H₁₄ClN 195.69 Rigid spirocyclic amine; high purity
5'-Bromo Analog Bromine at indene C5' C₁₁H₁₃BrClN 274.58 Enhanced electrophilicity; versatile scaffold
6'-Methoxy Analog Methoxy at indene C6' C₁₂H₁₆ClNO 225.71 Improved solubility due to polarity
Naphthalene-Fused Analog Naphthalene instead of indene C₁₂H₁₅N·HCl 209.72 Expanded aromatic system; steric bulk
(4-Fluorophenyl)-Substituted Analog 4-Fluorophenyl at cyclopropane C₁₇H₁₇FN·HCl 293.79 Enhanced lipophilicity; bioactivity

Key Observations :

  • Bromo and Fluoro Substituents: Bromine increases molecular weight and electrophilicity, making the analog suitable for cross-coupling reactions .
  • Methoxy Group: The 6'-methoxy derivative (C₁₂H₁₆ClNO) shows increased polarity, enhancing aqueous solubility compared to the parent compound .
  • Naphthalene Fusion : Replacing indene with naphthalene (C₁₂H₁₅N·HCl) introduces a larger aromatic system, which may alter binding affinity in biological targets due to π-π stacking interactions .
Analog Syntheses:
  • 5'-Bromo Analog : Suzuki-Miyaura coupling with bromophenyl boronic acid (yield: ~34–59%) .
  • Naphthalene-Fused Analog : Intramolecular Heck reaction followed by Suzuki coupling (yield: 58%) .
  • Methoxy Analog : Methoxylation via nucleophilic substitution or Pd-catalyzed coupling .

Comparison :

  • The parent compound’s synthesis achieves near-quantitative yields (98%) due to straightforward salt formation , whereas brominated analogs require multi-step cross-coupling, reducing yields .
  • Naphthalene-fused derivatives involve complex palladium-catalyzed steps, limiting scalability .

Physicochemical and Spectral Properties

NMR Data Comparison:
Compound ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks) HRMS (Observed vs. Calculated) Reference
Target Compound 7.23–7.12 ppm (aromatic H), 3.14 ppm (CH₂) 145.4, 128.2, 35.3 (cyclopropane C) 160.1114 (calc: 160.1121)
4-Fluorophenyl Analog 7.21–7.12 ppm (aromatic H), 3.18 ppm (CH₂) 145.8, 128.5, 35.6 (cyclopropane C) 254.1336 (calc: 254.1345)
Methoxy Analog 6.85–6.56 ppm (aromatic H), 3.88 ppm (OCH₃) 157.6, 148.0, 55.1 (OCH₃) 280.1676 (calc: 280.1696)

Insights :

  • Aromatic proton shifts vary with substituents (e.g., methoxy causes downfield shifts due to electron donation) .
  • Cyclopropane carbons remain consistent (~35 ppm), confirming structural integrity .

Biological Activity

2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride is a unique compound characterized by its spirocyclic structure, which combines a cyclopropane ring with an indene moiety. Its molecular formula is C11H14ClN\text{C}_{11}\text{H}_{14}\text{ClN} and it has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in cancer pathways and epigenetic regulation.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 195.69 g/mol
  • CAS Number : 1423030-97-0

Research indicates that this compound exhibits potent inhibitory activity against LSD1. The compound's structural features may enhance its selectivity and potency compared to other known inhibitors. In vitro studies have demonstrated significant binding affinity to LSD1, with reported IC50 values reflecting effective inhibition.

Inhibition of LSD1

The compound has been evaluated for its efficacy as an LSD1 inhibitor. Studies have shown that it effectively inhibits LSD1 with a notable IC50 value, indicating its potential use in cancer therapeutics targeting epigenetic modifications.

Antimicrobial Activity

In addition to its role as an epigenetic modulator, preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties. For example, cyclopropane-containing compounds have been noted for their antibacterial and antifungal activities.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Methyl-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amineMethyl substitution on the aromatic ringModerate LSD1 inhibitionEnhanced lipophilicity
2',3'-Dihydrospiro[cyclobutane-1,1'-indene]-2-amineCyclobutane instead of cyclopropaneLower potency against LSD1Different ring strain effects
3',4'-Dimethoxy-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amineMethoxy groups on the aromatic ringIncreased potency against LSD1Potentially better bioavailability

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For instance, research published in MDPI highlighted the synthesis of amide derivatives containing cyclopropane structures and their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through microdilution methods, revealing moderate to strong antibacterial activity among several derivatives.

Example Findings:

  • Antibacterial Activity : Certain derivatives showed MIC values as low as 32 μg/mL against Staphylococcus aureus.
  • Antifungal Activity : Compounds exhibited significant antifungal properties with MIC values indicating effective inhibition against Candida albicans.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including spiro ring formation and amine functionalization. For example, Friedel-Crafts acylation and hydrogenation steps can introduce substituents to the indene moiety . Use of protective groups (e.g., Boc for amines) minimizes side reactions. Purification via recrystallization or chromatography is critical, as cyclopropane derivatives often exhibit stereochemical complexity . Solubility in polar solvents (enhanced by the hydrochloride salt) facilitates reaction monitoring via HPLC or LC-MS .

Q. How can structural characterization of this compound be performed to confirm its spirocyclic and cyclopropane features?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve cyclopropane ring protons (δ ~0.5–2.0 ppm) and spiro junction carbons (distinct coupling patterns) .
  • X-ray Crystallography : Resolves spatial arrangement of the spiro[cyclopropane-indene] system, confirming bond angles and ring strain .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C11_{11}H14_{14}NCl) and isotopic patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays (e.g., PBS buffer at pH 7.4). Stability studies should assess degradation under light, temperature (4°C to 37°C), and oxidative conditions. Use LC-MS to detect decomposition products (e.g., cyclopropane ring opening or amine oxidation) .

Q. How can researchers screen the biological activity of this compound in early-stage pharmacological studies?

  • Methodological Answer :

  • Target-Based Assays : Use enzyme-linked assays (e.g., kinases, GPCRs) to evaluate binding affinity.
  • Cell Viability Assays : Test cytotoxicity in cancer/normal cell lines (IC50_{50} values).
  • ADME Profiling : Assess metabolic stability in liver microsomes and membrane permeability (Caco-2 models) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral spiro center?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with optimized mobile phases (hexane:isopropanol gradients) .
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during cyclopropanation (e.g., Simmons-Smith reaction with enantioselective ligands) .
  • Circular Dichroism (CD) : Confirm absolute configuration post-separation .

Q. How can computational modeling predict the conformational strain and reactivity of the cyclopropane ring in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* level) to quantify ring strain energy (~27–30 kcal/mol for cyclopropanes) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to serotonin receptors) to rationalize structure-activity relationships .

Q. What experimental approaches address contradictions in biological data (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Metabolite Identification : Use LC-HRMS to detect in situ modifications (e.g., N-oxidation) that alter activity .
  • Proteomics : Identify off-target interactions via affinity pulldown/MS .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models : Administer via IV/PO routes; collect plasma/tissue samples at timed intervals.
  • Bioanalysis : Quantify compound levels via LC-MS/MS, adjusting for matrix effects.
  • Toxicokinetics : Monitor organ toxicity (histopathology) and blood-brain barrier penetration .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : -20°C in airtight, light-resistant containers under inert gas (N2_2).
  • Reconstitution : Use degassed solvents (e.g., DMSO for stock solutions) to minimize oxidation.
  • Quality Control : Regularly validate purity via NMR and HPLC .

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